

# Technical Support Center: Enhancing PFAS Recovery from Complex Samples

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## Compound of Interest

Compound Name: *Tris[2-(perfluorooctyl)ethyl]  
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Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of per- and polyfluoroalkyl substances (PFAS). This guide is designed for researchers, scientists, and professionals who encounter challenges in achieving high-quality, reproducible data when working with complex environmental and biological matrices. We will move beyond simple procedural lists to explain the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your workflows effectively.

## Frequently Asked Questions (FAQs)

This section provides rapid answers to high-level questions you might have before diving into detailed troubleshooting.

Q1: What defines a "complex sample" in PFAS analysis?

A1: A complex sample is any matrix that contains a high level of interfering components, such as organic matter, fats, proteins, salts, or other chemicals that can complicate the isolation and measurement of PFAS.<sup>[1][2]</sup> Examples include wastewater, soil, sediment, biosolids, landfill leachate, and biological tissues like fish or blood.<sup>[3][4][5]</sup> These matrices contrast with simpler ones like clean drinking water.

Q2: Why is achieving good PFAS recovery from these samples so challenging?

A2: The primary challenges are twofold: matrix effects and the physicochemical diversity of PFAS.

- **Matrix Effects:** Interfering compounds can suppress or enhance the PFAS signal in the mass spectrometer, leading to inaccurate quantification.[\[6\]](#)[\[7\]](#) They can also physically clog extraction cartridges or compete with PFAS for binding sites on the extraction media, reducing recovery.[\[8\]](#)
- **PFAS Diversity:** The PFAS family includes thousands of compounds with varying properties. [\[9\]](#)[\[10\]](#) For instance, long-chain PFAS tend to adhere to container surfaces and organic matter, while shorter-chain compounds can be too water-soluble for efficient extraction with certain methods.[\[11\]](#)[\[12\]](#) An extraction method optimized for one class may perform poorly for another.

Q3: What are the most common sources of low recovery and poor reproducibility?

A3: The most common culprits are:

- **Suboptimal Sample Preparation:** Primarily, an inefficient Solid-Phase Extraction (SPE) step is a major source of analyte loss.[\[8\]](#)[\[13\]](#)
- **Matrix Interference:** High concentrations of co-extracted organic compounds can interfere with both the extraction and detection steps.[\[1\]](#)
- **Analyte Loss to Surfaces:** Long-chain PFAS are prone to adsorbing onto glass and other surfaces, especially sample containers.[\[12\]](#)[\[14\]](#)
- **Background Contamination:** The ubiquity of PFAS in lab equipment (e.g., PTFE components), solvents, and the environment can lead to false positives and high background noise, compromising the analysis of trace-level samples.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Q4: Which EPA methods are most relevant for analyzing PFAS in complex matrices?

A4: EPA Method 1633 is the primary method for analyzing 40 different PFAS compounds in a wide variety of environmental matrices, including wastewater, surface water, soil, sediment, biosolids, and tissue.[\[3\]](#)[\[4\]](#)[\[18\]](#) It is a comprehensive method that uses isotope dilution for more accurate quantification in complex samples.[\[19\]](#) While methods like EPA 537.1 and 533 are

designed for drinking water, their principles are sometimes adapted, though Method 1633 is specifically validated for these more challenging sample types.[\[4\]](#)[\[20\]](#)[\[21\]](#)

Q5: How can I minimize the risk of background PFAS contamination in my lab?

A5: Minimizing background contamination requires a stringent laboratory hygiene protocol. Key steps include:

- **Avoid Fluoropolymers:** Eliminate all PTFE, Teflon®, and other fluoropolymer-containing materials from the sample flow path. This includes tubing, vial caps, and SPE cartridges.[\[16\]](#)[\[17\]](#) Use materials like high-density polyethylene (HDPE), polypropylene, and PEEK instead.[\[17\]](#)[\[22\]](#)
- **Dedicated Labware:** Use dedicated, PFAS-free labware (e.g., polypropylene containers) for all stages of analysis.[\[23\]](#)
- **Solvent and Reagent Blanks:** Regularly test all solvents, reagents, and water for PFAS contamination before use.[\[6\]](#)
- **Instrument Modification:** Use a PFAS-free HPLC conversion kit and install a delay column to chromatographically separate any background PFAS from the analytical system from the analytes in your sample.[\[9\]](#)[\[21\]](#)

## Troubleshooting Guides: From Field to Final Result

This section provides in-depth, question-and-answer-based troubleshooting for specific issues encountered during the analytical workflow.

### Guide 1: Sample Collection and Storage

Q: My field blanks show PFAS contamination. What are the likely sources?

A: Contamination in field blanks points to issues during sample collection or transport.[\[23\]](#)

Consider these sources:

- **Sampling Equipment:** Ensure all reusable equipment is decontaminated properly. Use PFAS-free materials like HDPE or stainless steel for sampling.[\[24\]](#)

- Personal Protective Equipment (PPE): Standard nitrile gloves are generally acceptable, but ensure they are clean. Avoid waterproof field clothing or boots treated with PFAS.[22]
- Sample Containers: Only use certified PFAS-free containers, typically HDPE or polypropylene.[3][22] Never use glass for aqueous samples, as PFAS can adsorb to the surface.[25]
- Site Conditions: Airborne dust or spray from a contaminated site can be a source. Position yourself upwind if possible. Also, avoid items like waterproof paper or pens and pre-packaged food items near the sampling area.[16][22]

Q: I'm seeing lower recovery for long-chain PFAS (e.g., PFOA, PFOS) compared to short-chain ones. Could this be a storage issue?

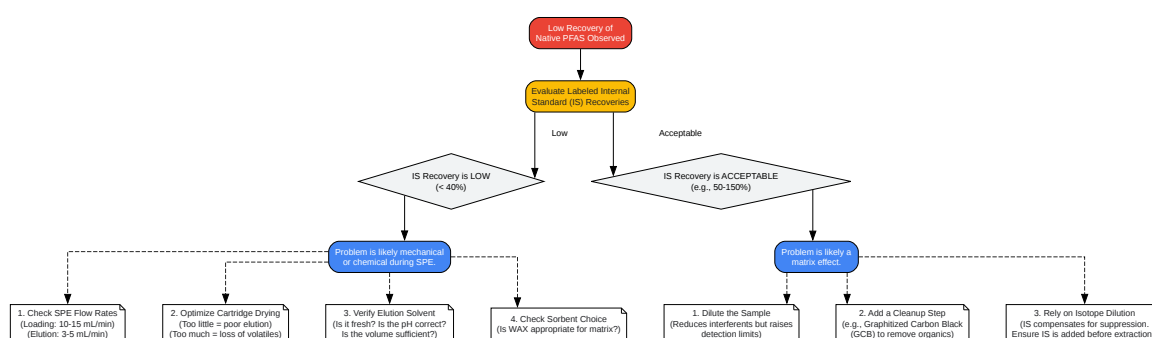
A: Yes, this is a classic problem. Long-chain PFAS are more hydrophobic and "sticky," leading to significant loss through adsorption to sample container walls.[12]

- Causality: The non-polar carbon-fluorine tail of long-chain PFAS has a strong affinity for surfaces, especially plastics like polypropylene and HDPE.
- Solution: EPA Method 1633 and other best practices require rinsing the sample bottle with a portion of the extraction solvent (e.g., methanol) and combining this rinsate with the sample for extraction.[26] This step is critical to recover any analytes that have adsorbed to the container. Automated SPE systems often have a dedicated bottle-rinse function to ensure this is done consistently.[12]

## Guide 2: Sample Preparation and Solid-Phase Extraction (SPE)

Q: My overall PFAS recovery is low after SPE. Where should I start troubleshooting?

A: Low recovery after SPE is a multi-faceted problem. A systematic approach is best. Use the recovery of your isotopically labeled internal standards to diagnose the issue.



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Caption: Troubleshooting workflow for low PFAS recovery.

Q: I'm working with wastewater and see poor recovery for PFOS. What SPE sorbent should I be using?

A: For complex matrices like wastewater, a Weak Anion Exchange (WAX) sorbent is the gold standard and is specified in methods like EPA 1633.[18][27]

- Causality: PFAS like PFOS are strong acids and exist as anions in typical water samples. WAX sorbents have a positively charged functional group that strongly retains these anionic

PFAS through an ion-exchange mechanism. This provides greater selectivity than simple reversed-phase sorbents (like SDVB used in EPA 537.1 for drinking water), which can be overwhelmed by organic interferents in wastewater.[8][20][28]

- Optimization: To elute the PFAS, you must disrupt this ionic interaction. This is achieved by using a basic eluent, typically methanol containing ammonium hydroxide (e.g., 0.1-1% NH<sub>4</sub>OH).[27][29] The high pH neutralizes the PFAS, breaking the ionic bond and allowing them to be released from the sorbent.

Q: My sample extracts are very dark, and I'm seeing significant signal suppression in my LC-MS/MS. How can I clean them up?

A: Dark extracts indicate a high concentration of co-extracted organic matter, such as humic and fulvic acids, which are notorious for causing matrix effects.[1][28] EPA Method 1633 incorporates a cleanup step using Graphitized Carbon Black (GCB).[18]

- Mechanism: GCB has a strong affinity for planar, non-polar molecules and pigments. It effectively removes many of the organic interferents that cause signal suppression.[8]
- Implementation: The cleanup can be performed in two ways: using a combination SPE cartridge that contains both WAX and GCB layers, or by passing the WAX eluate through a second, separate GCB cartridge (dispersive SPE).[8][13] This dual-cartridge approach is critical for highly contaminated samples.[18]

Matrix Type	Primary Challenge	Recommended SPE Sorbent	Key Optimization Tip
Wastewater/Leachate	High organic load, salts, surfactants	Weak Anion Exchange (WAX) with Graphitized Carbon Black (GCB) cleanup[13][18]	Ensure sample pH is adjusted to optimize WAX retention; use a basic eluent (e.g., ammoniated methanol) for elution. [28]
Soil/Sediment	Strong binding to organic matter	Requires vigorous extraction (e.g., sonication with basic methanol) followed by WAX/GCB SPE cleanup of the extract. [3]	The initial extraction step is critical. The goal is to desorb the PFAS from the solid matrix into a solvent that can then be cleaned up.
Biological Tissue (e.g., fish)	High fat and protein content	Requires digestion (e.g., with KOH/methanol) or extraction followed by WAX/GCB SPE cleanup.[3][27]	Bile salts can co-elute and interfere with PFOS; ensure chromatographic separation between them.[30]
Drinking Water	Low concentration, requires high sensitivity	Styrene-divinylbenzene (SDB/PS-DVB) or WAX.[8][20]	SDB is effective for many PFAS in clean water; WAX provides better retention for emerging short-chain PFAS.

## Guide 3: LC-MS/MS Analysis

Q: My calibration curve is not linear, and my results are inconsistent, even with good labeled standard recovery. What's wrong?

A: This often points to matrix effects occurring during ionization in the mass spectrometer source or interference from co-eluting compounds.[31]

- Diagnosis: Even if your labeled internal standard co-elutes perfectly, it may not experience the exact same degree of signal suppression or enhancement as the native analyte if the matrix interference is not uniform across the peak. This is especially true in highly complex samples.[31][32]
- Solutions:
  - Dilute the Extract: The simplest solution is to dilute the final extract (e.g., 5x or 10x) with the initial mobile phase.[6] This reduces the concentration of matrix components entering the MS source. The trade-off is a proportional increase in your detection limits.
  - Improve Chromatography: Ensure there is adequate chromatographic separation between your target PFAS and any known interferences, like bile acids in tissue samples.[30] Adjusting the gradient or using a different analytical column may be necessary.
  - Matrix-Matched Calibration: For the most complex matrices, prepare your calibration standards in a PFAS-free extract of the same matrix type.[7][33] This ensures that the standards experience the same matrix effects as the samples, improving quantification accuracy.

Q: I am seeing peaks for PFOS and PFOA in my laboratory reagent blanks. How do I track down the source of this contamination?

A: Systematically isolating and testing each component of your workflow is the only way to find the source.



Potential Source	How to Test	Corrective Action
Reagent Water	Analyze a sample directly from your water purification system.	Use a purification system with polishers designed for trace organic analysis. Test the water regularly. <a href="#">[34]</a>
Solvents (Methanol, Acetonitrile)	Concentrate a large volume (e.g., 100 mL) of each solvent and analyze the residue.	Purchase solvents specifically tested and certified for PFAS analysis. Test each new bottle/lot. <a href="#">[6]</a>
LC System Components	Inject mobile phase directly from the solvent bottle, bypassing the autosampler and column, to test the MS. Then add components back one by one.	Replace all fluoropolymer tubing (e.g., FEP, PTFE) with PEEK tubing. Use a delay column to separate system contamination from injected sample peaks. <a href="#">[9]</a> <a href="#">[17]</a>
Sample Vials/Caps	Soak vials and caps in clean methanol overnight and analyze the methanol.	Use polypropylene vials and caps with polyethylene or silicone septa. Avoid PTFE-lined septa. <a href="#">[16]</a>
SPE Manifold/System	Run a full SPE procedure using only reagent water and analyze the final eluate.	Replace any PTFE components in the manifold or automated SPE system with polyethylene or PEEK. <a href="#">[17]</a>

## Detailed Protocols

### Protocol 1: General Solid-Phase Extraction (SPE) Workflow for Aqueous Samples

This protocol is based on the principles of EPA Method 1633 for extracting PFAS from complex aqueous matrices like wastewater.

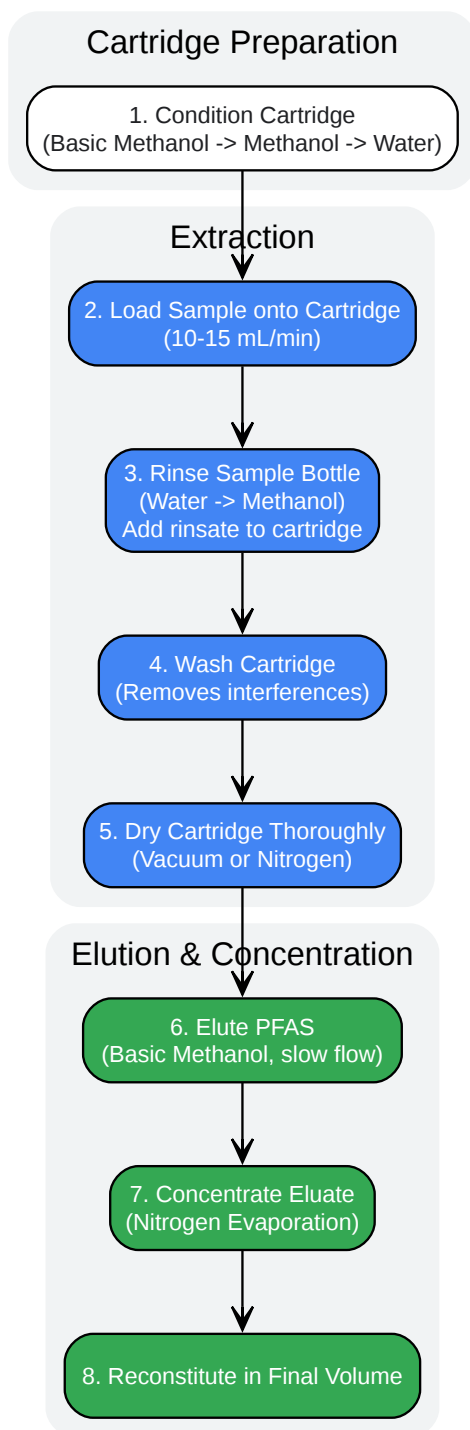
- Sample Preservation & Spiking:
  - Ensure the sample has been stored at  $\leq 6$  °C.[\[23\]](#)

- Allow the sample to reach room temperature.
- Add the isotopically labeled internal standards to the sample bottle. Cap and mix thoroughly.
- Cartridge Conditioning:
  - Use a Weak Anion Exchange (WAX) cartridge (e.g., 500 mg, 6 mL).
  - Wash the cartridge with 15 mL of a basic methanol solution (e.g., 1% ammonium hydroxide in methanol). Let it soak for 5 minutes.
  - Wash with 15 mL of methanol.
  - Wash with 15 mL of reagent water. Do not let the cartridge go dry.
- Sample Loading:
  - Load the entire sample onto the conditioned WAX cartridge at a flow rate of 10-15 mL/min. [\[12\]](#)[\[26\]](#)
- Bottle Rinse:
  - After the sample has passed through, rinse the original sample bottle with two 10 mL aliquots of reagent water and pass these through the cartridge.
  - Rinse the sample bottle with 10 mL of methanol and pass this through the cartridge to recover adsorbed analytes.
- Cartridge Washing & Drying:
  - Wash the cartridge with a buffer (e.g., 15 mL of an acetate buffer) to remove basic and neutral interferences.
  - Dry the cartridge thoroughly under a high vacuum or with nitrogen for 10-20 minutes. Proper drying is critical for efficient elution.[\[12\]](#)
- Elution:

- Place a clean polypropylene collection tube under the cartridge.
- Elute the PFAS from the cartridge with two 4-8 mL aliquots of basic methanol (e.g., 1% ammonium hydroxide in methanol). Use a slow flow rate (3-5 mL/min) and allow the solvent to soak for a few minutes during the first elution to ensure complete recovery.[12]
- Concentration:
  - Evaporate the eluate to near dryness (e.g., < 0.5 mL) under a gentle stream of nitrogen at a controlled temperature (e.g., 50 °C).[12] Be cautious, as excessive drying can lead to the loss of more volatile PFAS.[29]
  - Reconstitute the final extract in a known volume (e.g., 1 mL) of 96:4 methanol/water or initial mobile phase. Add recovery standards, vortex, and transfer to a polypropylene autosampler vial for analysis.

## Protocol 2: Decontamination of Labware

- Initial Rinse: Rinse all reusable labware (bottles, containers, etc.) three times with hot tap water.
- Solvent Wash: Rinse three times with acetone or another suitable solvent to remove organic residues.
- Final Solvent Rinse: Rinse three times with methanol.
- Drying: Allow items to air-dry in a clean environment or dry in an oven.
- Storage: Store the clean items covered with aluminum foil or in a clean cabinet to prevent contamination from airborne dust.



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Caption: Key stages of a Solid-Phase Extraction (SPE) workflow.

## References

- Restek Corporation. (n.d.). PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water.
- Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide.
- Agilent Technologies. (n.d.). US EPA Method 537.1 for PFAS in drinking water.
- Measurlabs. (2024, May 15). Overview of EPA Method 1633 for PFAS Testing.
- SCIEX. (n.d.). Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system.
- ALS Global. (n.d.). PFAS EPA Method 1633: Sampling Requirements, Fact Sheet, FAQs.
- LCGC International. (2020, October 14). Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances.
- Agilent Technologies. (n.d.). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Samples Per EPA Draft Method 1633 Using the Agilent 6470 Triple Quadrupole Mass Spectrometer.
- Phenomenex. (n.d.). Analysis of PFAS in Drinking Water by EPA Method 537.1: A Direct Comparison of the Accuracy and Precision of Manual and Automated SPE.
- U.S. Environmental Protection Agency. (2024, December 5). Method 1633, Revision A Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids.
- U.S. Environmental Protection Agency. (2021, August 1). Draft Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.
- FMS, Inc. (n.d.). Automated EPA Method 537.1 - PFAS Extraction and Analysis.
- Waters Corporation. (2024, December 7). Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS.
- ITRC. (n.d.). Sampling Precautions and Laboratory Analytical Methods for Per- and Polyfluoroalkyl Substances (PFAS).
- National Ground Water Association. (2023, February 23). Practical Guide for PFAS Sampling.
- Kromtekindo. (2024, May 29). PFAS Sample Preparation Approaches for Complex Food and Environmental.
- U.S. Environmental Protection Agency. (n.d.). Requirements and Best Practices for the Collection and Analysis of Samples for the PFAS National Primary Drinking Water Regulation.
- Enthalpy Analytical. (2023, August 4). Testing PFAS in the Lab: How to Avoid PFAS Cross-Contamination.
- ALS Europe. (2023). Sampling Recommendations for PFAS to Maximize Data Quality.
- Environmental Science & Technology. (n.d.). A Critical Review of PFAS Analysis, Occurrence, and Fate in Wastewater Treatment Plants.

- PromoChrom Technologies. (2021, May 28). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery.
- BenchChem. (n.d.). Technical Support Center: Analysis of PFAS in Complex Food Matrices.
- Association of Public Health Laboratories (APHL). (n.d.). The ABCs of PFAS: Mobilizing Laboratories to Protect Communities.
- FMS, Inc. (n.d.). PFAS Sample Preparation system extraction cleanup concentration.
- ACS Measurement Science Au. (2025, January 22). Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System.
- LCGC International. (2022, March 9). PFAS Analytical Challenges: Regulations and Methods Unravelled.
- Spectroscopy Europe. (2022, September 5). Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis: The path to achieving reliable results.
- Toxic Docs. (2023, June 2). PFAS IN ANALYTICAL LABORATORIES.
- Luo, L. (2025, January 8). Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System.
- Spectroscopy Online. (2025, April 14). A Matrix-Matched Semiquantification Method for PFAS in AFFF-Contaminated Soil.
- ResearchGate. (2025, October 1). Optimization of solid phase extraction method for the extraction and clean-up of per- and polyfluoroalkyl substances in water and sediment samples.
- SETAC. (n.d.). Challenges in PFAS Analyses and Detection.
- Pace Analytical. (n.d.). PFAS Matrices.
- HPD Collaborative. (2024, December 26). LABORATORY TESTING FOR PFAS.
- National Institutes of Health. (n.d.). Recovery of Per- and Polyfluoroalkyl Substances After Solvent Evaporation.
- ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances.
- ResearchGate. (n.d.). (PDF) Optimization of Solid-Phase Extraction Conditions for Perfluorooctanoic Acid in Leachate.
- Battelle. (2025, June 30). Top Challenges in PFAS Analysis (And How to Solve Them).
- The NELAC Institute. (n.d.). Direct Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Ground, Surface and Wastewater by LC-MS/MS.
- Environmental Science & Technology. (2025, April 3). Implementation of Matrix-Matched Semiquantification of PFAS in AFFF-Contaminated Soil.
- Civil & Environmental Consultants, Inc. (n.d.). Challenges in PFAS Separation and Concentration Technologies.
- Labcompare. (2025, February 26). Eliminating Background Contamination in PFAS Testing.

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## Sources

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [nontargetedanalysis.org](https://nontargetedanalysis.org) [[nontargetedanalysis.org](https://nontargetedanalysis.org)]
- 3. [measurlabs.com](https://measurlabs.com) [[measurlabs.com](https://measurlabs.com)]
- 4. [alsglobal.com](https://alsglobal.com) [[alsglobal.com](https://alsglobal.com)]
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- 8. [chromatographyonline.com](https://chromatographyonline.com) [[chromatographyonline.com](https://chromatographyonline.com)]
- 9. [chromatographyonline.com](https://chromatographyonline.com) [[chromatographyonline.com](https://chromatographyonline.com)]
- 10. [inside.battelle.org](https://inside.battelle.org) [[inside.battelle.org](https://inside.battelle.org)]
- 11. [sciex.com](https://sciex.com) [[sciex.com](https://sciex.com)]
- 12. [promochrom.com](https://promochrom.com) [[promochrom.com](https://promochrom.com)]
- 13. [kromtekindo.com](https://kromtekindo.com) [[kromtekindo.com](https://kromtekindo.com)]
- 14. [alsglobal.eu](https://alsglobal.eu) [[alsglobal.eu](https://alsglobal.eu)]
- 15. [enthalpy.com](https://enthalpy.com) [[enthalpy.com](https://enthalpy.com)]
- 16. The ABCs of PFAS: Mobilizing Laboratories to Protect Communities [[aphl.org](https://aphl.org)]
- 17. [spectroscopyeurope.com](https://spectroscopyeurope.com) [[spectroscopyeurope.com](https://spectroscopyeurope.com)]
- 18. [waters.com](https://waters.com) [[waters.com](https://waters.com)]
- 19. [agilent.com](https://agilent.com) [[agilent.com](https://agilent.com)]
- 20. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [[discover.restek.com](https://discover.restek.com)]
- 21. [agilent.com](https://agilent.com) [[agilent.com](https://agilent.com)]
- 22. [ngwa.org](https://ngwa.org) [[ngwa.org](https://ngwa.org)]

- 23. organomation.com [organomation.com]
- 24. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 25. epa.gov [epa.gov]
- 26. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Recovery of Per- and Polyfluoroalkyl Substances After Solvent Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. epa.gov [epa.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. luo.chem.test.utah.edu [luo.chem.test.utah.edu]
- 33. pubs.acs.org [pubs.acs.org]
- 34. labcompare.com [labcompare.com]
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